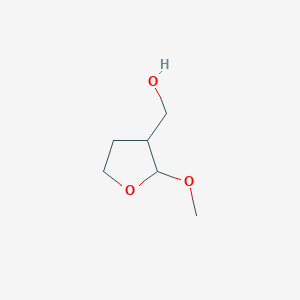
Tetrahydro-2-methoxy-3-furanmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydro-2-methoxy-3-furanmethanol is an organic compound with the molecular formula C6H12O3 It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of a methoxy group and a hydroxymethyl group attached to a tetrahydrofuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetrahydro-2-methoxy-3-furanmethanol can be synthesized through several methods. One common approach involves the hydrogenation of furfural, which is derived from agricultural waste products such as corncobs and sugar cane bagasse. The hydrogenation process typically uses a metal catalyst such as palladium or nickel under high pressure and temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the catalytic hydrogenation of furfural in the presence of methanol. The reaction is carried out in a high-pressure reactor, and the product is purified through distillation and crystallization processes to obtain the desired compound with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidation products, including aldehydes and carboxylic acids.
Reduction: The compound can be reduced to form this compound derivatives with different functional groups.
Substitution: It can participate in substitution reactions where the methoxy or hydroxymethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated furan derivatives.
Wissenschaftliche Forschungsanwendungen
Tetrahydro-2-methoxy-3-furanmethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used as a solvent and a starting material for the production of resins, adhesives, and coatings.
Wirkmechanismus
The mechanism of action of Tetrahydro-2-methoxy-3-furanmethanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, forming covalent bonds with electrophilic centers. It can also participate in hydrogen bonding and van der Waals interactions, influencing its reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Furfuryl alcohol: A furan derivative with a hydroxymethyl group, used in the production of resins and as a solvent.
Tetrahydrofurfuryl alcohol: A hydrogenated derivative of furfuryl alcohol, used as a solvent and in the synthesis of various chemicals.
Uniqueness: Tetrahydro-2-methoxy-3-furanmethanol is unique due to the presence of both a methoxy group and a hydroxymethyl group on the tetrahydrofuran ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C6H12O3 |
|---|---|
Molekulargewicht |
132.16 g/mol |
IUPAC-Name |
(2-methoxyoxolan-3-yl)methanol |
InChI |
InChI=1S/C6H12O3/c1-8-6-5(4-7)2-3-9-6/h5-7H,2-4H2,1H3 |
InChI-Schlüssel |
NWHMWIVWIQTQIT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1C(CCO1)CO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














